REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:12](=O)[C:13]([CH3:16])([CH3:15])[CH3:14].C(OC(=O)C)(=O)C>[Cl-].[Cl-].[Zn+2].C1(C)C=CC=CC=1>[CH3:12][C:13]([CH3:16])([CH3:15])[CH:14]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8] |f:3.4.5|
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
172 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)=O
|
Name
|
|
Quantity
|
256 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in one portion by vigorous stirring
|
Type
|
TEMPERATURE
|
Details
|
The formed red mixture was refluxed for 36 h
|
Duration
|
36 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
WASH
|
Details
|
This solution was washed by 3×500 ml of water
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous solution was extracted with 2×350 ml of toluene
|
Type
|
EXTRACTION
|
Details
|
The combined toluene extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
solution was dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C(C(=O)OCC)C(=O)OCC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |